molecular formula C12H15ClN2O3 B4676309 N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide

N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide

Cat. No. B4676309
M. Wt: 270.71 g/mol
InChI Key: XTZMYIFDZWUSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide, commonly known as clofibric acid hydrazide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that makes it useful in several scientific studies. In

Mechanism of Action

The mechanism of action of clofibric acid hydrazide is not fully understood. However, it has been found to inhibit the activity of acyl-CoA synthetase, which is an enzyme involved in the metabolism of fatty acids. This inhibition leads to a decrease in the uptake and utilization of fatty acids by cells, which can have significant physiological effects.
Biochemical and Physiological Effects
Clofibric acid hydrazide has been found to have several biochemical and physiological effects. It has been shown to decrease the level of triglycerides and cholesterol in the blood, which can help prevent the development of cardiovascular diseases. It has also been found to increase the metabolism of glucose and improve insulin sensitivity, which can be beneficial for individuals with diabetes. Additionally, clofibric acid hydrazide has been shown to have anti-inflammatory and antioxidant properties, which can help prevent the development of various diseases.

Advantages and Limitations for Lab Experiments

Clofibric acid hydrazide has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of acyl-CoA synthetase, which can be useful in studies related to lipid metabolism. Additionally, clofibric acid hydrazide is a stable compound that can be easily synthesized and purified. However, one of the limitations of clofibric acid hydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of clofibric acid hydrazide in scientific research. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of clofibric acid hydrazide and its potential effects on lipid metabolism. Further research is also needed to investigate the potential toxicity of clofibric acid hydrazide and its effects on human health.

Scientific Research Applications

Clofibric acid hydrazide has been found to have several scientific research applications. It has been used as a standard reference material for the determination of clofibric acid in biological and environmental samples. It has also been used as a reagent in the synthesis of various organic compounds. Additionally, clofibric acid hydrazide has been used as a model compound in the investigation of the metabolism of clofibric acid in humans and animals.

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2-methylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8(2)12(17)15-14-11(16)7-18-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZMYIFDZWUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorophenoxy)acetyl]-2-methylpropanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.